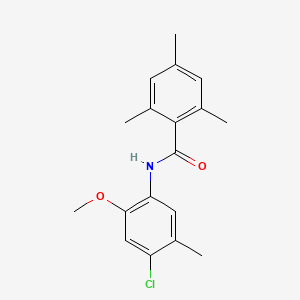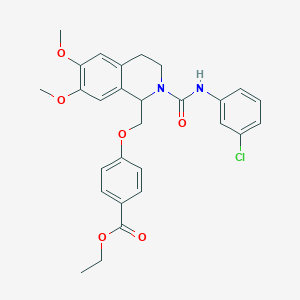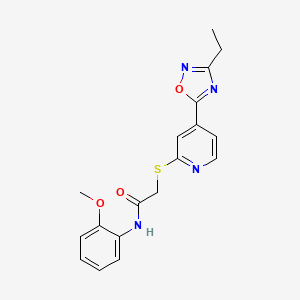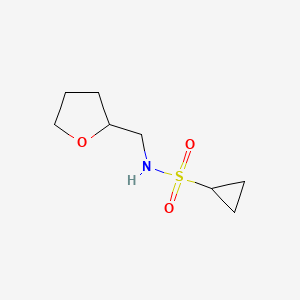![molecular formula C21H23N5O4 B2710156 6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 878718-46-8](/img/structure/B2710156.png)
6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole synthesis involves various methods. One of the methods includes the reaction of glyoxal, formaldehyde, and ammonia . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For example, the reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to 6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Rajitha et al. (2016) synthesized a novel series of imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, demonstrating promising antibacterial activity against various strains such as S. pyogenes, P. aeruginosa, and S. aureus (Rajitha et al., 2016). These findings suggest that compounds structurally related to 6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione could be potent antimicrobial agents.
Photophysical and Non-linear Optical (NLO) Applications
Another significant area of research is the investigation of the photophysical properties of imidazole derivatives for potential non-linear optical (NLO) applications. Jayabharathi et al. (2012) synthesized heterocyclic imidazole derivatives attached to a phenanthrimidazole moiety and studied their photophysical properties. These derivatives showed potent NLO behavior, indicating the usefulness of such compounds in developing materials for optical technologies (Jayabharathi et al., 2012).
DNA Interaction Studies
The interaction of imidazole derivatives with DNA has also been a subject of research. Wu et al. (1998) investigated the binding of 2-(4-arylphenyl)imidazo[4,5-f]-[1,10]phenanthroline derivatives, in their bipyridyl ruthenium(II) complex forms, to calf thymus DNA. The study found that these complexes bind to DNA through intercalation, demonstrating the potential of imidazole derivatives in biomedical applications, particularly in the development of novel therapeutics (Wu et al., 1998).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of new imidazole derivatives for medicinal purposes is a promising area of research.
Mechanism of Action
Xanthine is composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 and the molecular weight is 152.11 . Xanthine was first discovered by German chemist Emil Fisher as primarily composed of purine base hydrogenated at R3 and R7 as well as two ketone substitutions at R2 and R6 positions .
Xanthine and its derivatives have shown different pharmacological actions in the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach, etc .
properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-12-25-17-18(22-20(25)24(14)10-7-11-30-3)23(2)21(29)26(19(17)28)13-16(27)15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLNBCADIOGRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)



![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2710087.png)

![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)

